

Loxapine N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Loxapine N-oxide

CAS No.: 25967-34-4

Cat. No.: B602316

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This in-depth technical guide provides a comprehensive overview of **Loxapine N-oxide**, a primary metabolite of the antipsychotic agent Loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, synthesis, and analytical methodologies pertinent to this compound. The information presented herein is grounded in authoritative scientific literature to ensure accuracy and reliability, empowering researchers to navigate the complexities of Loxapine metabolism and analysis in their drug development endeavors.

Introduction: The Significance of Loxapine N-oxide in Drug Metabolism

Loxapine is a dibenzoxazepine tricyclic antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic effects are intrinsically linked to its complex metabolism within the human body, which leads to the formation of several metabolites. Among these, **Loxapine N-oxide** is a notable, albeit pharmacologically inactive, product.[2] Understanding the properties and formation of **Loxapine N-oxide** is paramount for a complete pharmacokinetic and safety assessment of the parent drug, Loxapine. This guide offers a detailed exploration of **Loxapine N-oxide**, from its fundamental chemical identity to the sophisticated analytical techniques required for its quantification.

Physicochemical Properties of Loxapine N-oxide

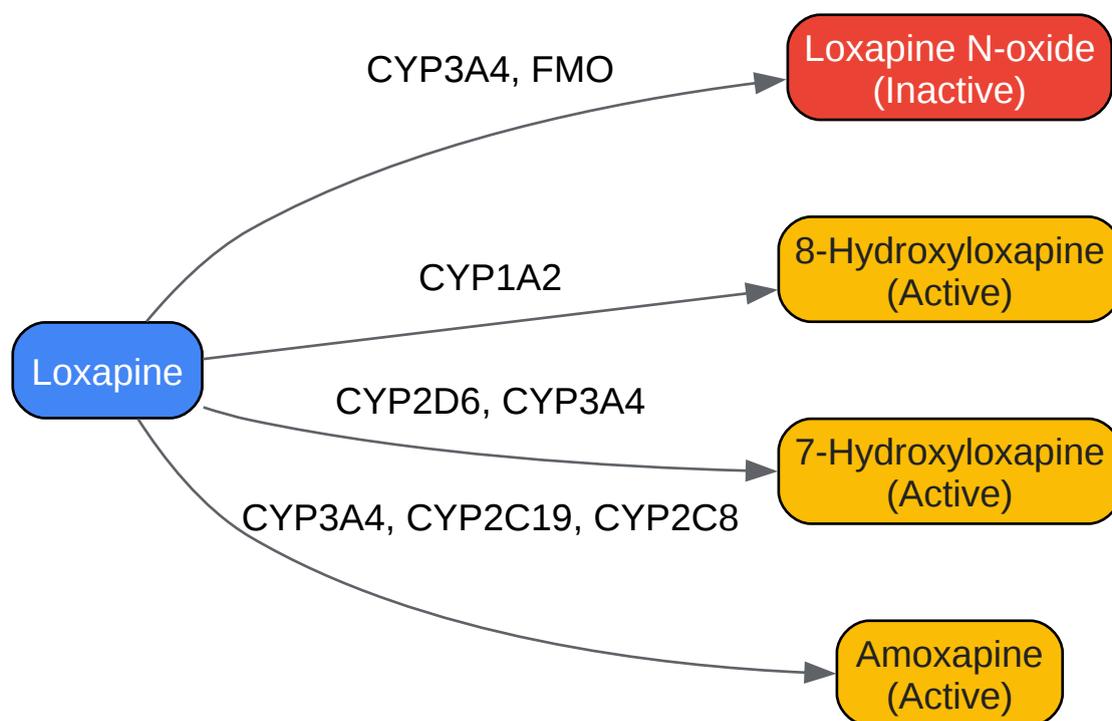
A thorough understanding of the physicochemical properties of a metabolite is fundamental to the development of analytical methods and for understanding its disposition in biological systems. The key properties of **Loxapine N-oxide** are summarized in the table below.

Property	Value	Source(s)
CAS Number	25967-34-4	[1]
Molecular Formula	C ₁₈ H ₁₈ ClN ₃ O ₂	[1][3]
Molecular Weight	343.82 g/mol	[1]
IUPAC Name	4-(2-chlorodibenzo[b,f][4][5]oxazepin-11-yl)-1-methylpiperazine 1-oxide	[3]
Synonyms	Clozapine N-oxide, Oxilapine	[2]
Physical Appearance	Not specified in provided results	
Solubility	Not specified in provided results	

Metabolic Pathway: The Formation of Loxapine N-oxide

Loxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[6][7] The formation of **Loxapine N-oxide** is a key metabolic route. In vitro studies utilizing human liver microsomes have identified that the N-oxidation of Loxapine is primarily catalyzed by CYP3A4, with a contribution from FMOs.[5][6] This metabolic conversion occurs at the nitrogen atom of the methylpiperazine ring.

The metabolic fate of Loxapine is multifaceted, leading to other significant metabolites such as 8-hydroxyloxapine (via CYP1A2), 7-hydroxyloxapine (via CYP2D6 and CYP3A4), and N-desmethyloxapine (amoxapine, via CYP3A4).[6][7] A simplified diagram of the primary metabolic pathways of Loxapine is presented below.



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Caption: Metabolic pathways of Loxapine.

Synthesis of Loxapine N-oxide: A Plausible Laboratory Protocol

While a specific, detailed synthesis protocol for **Loxapine N-oxide** is not readily available in the reviewed literature, a reliable method can be extrapolated from the synthesis of structurally similar compounds, such as Clozapine N-oxide.[8][9] The following protocol describes a plausible and robust method for the preparation of **Loxapine N-oxide** from Loxapine, utilizing an oxidizing agent like Oxone (potassium peroxymonosulfate).

Principle: The tertiary amine of the methylpiperazine moiety of Loxapine is oxidized to an N-oxide using a suitable oxidizing agent in a controlled reaction environment.

Materials and Reagents:

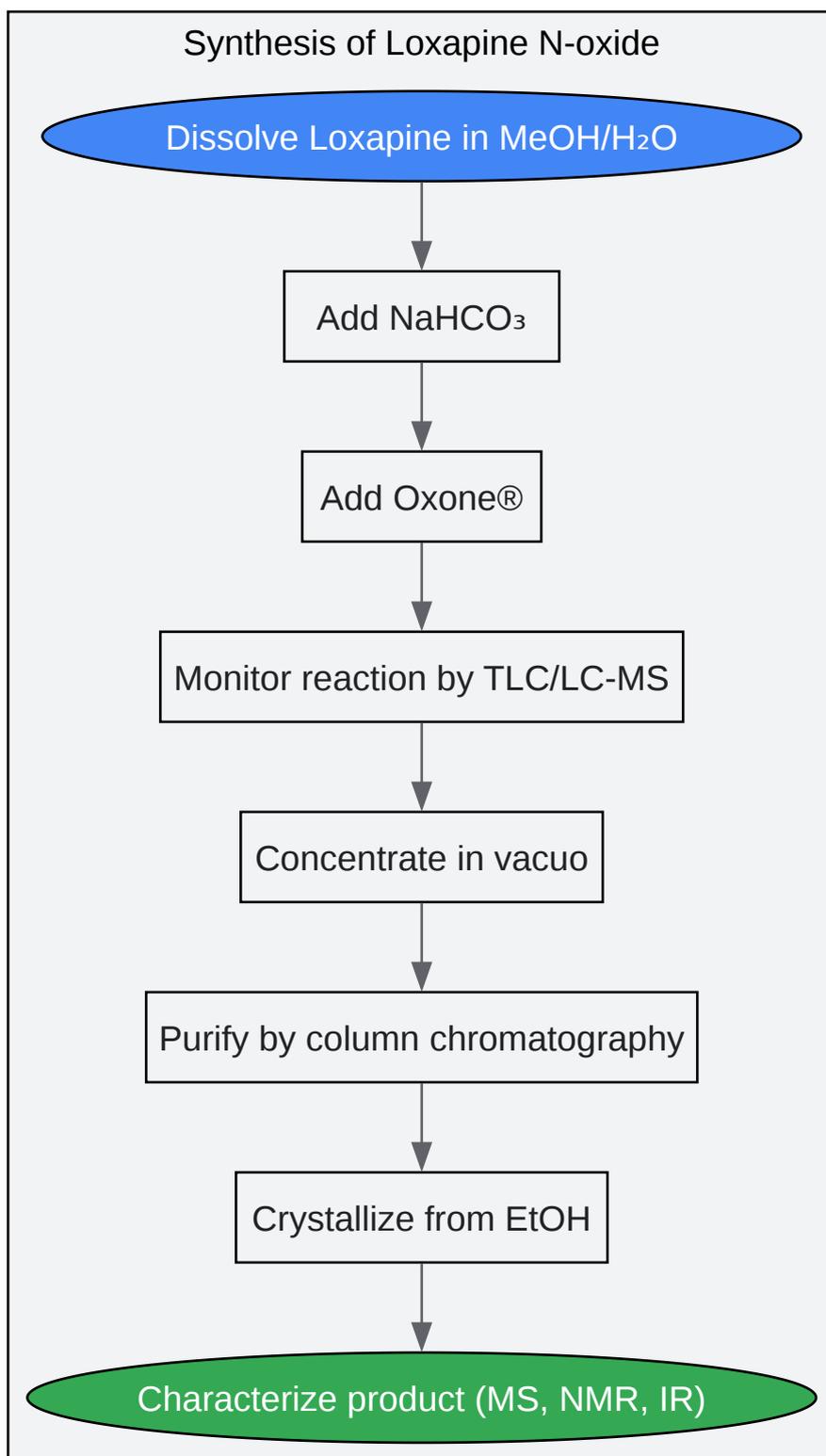
- Loxapine
- Oxone® (Potassium peroxymonosulfate)

- Sodium bicarbonate (NaHCO_3)
- Methanol (MeOH)
- Deionized water (H_2O)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Ethanol (EtOH) for crystallization
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, rotary evaporator, chromatography column)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve Loxapine in a mixture of methanol and water.
- **Buffering:** Add sodium bicarbonate to the solution to maintain a basic pH, which is crucial for the stability of the N-oxide product.
- **Oxidation:** Slowly add Oxone® to the stirred solution at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
- **Purification:** The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the **Loxapine N-oxide**.
- **Crystallization:** The purified **Loxapine N-oxide** can be further purified by crystallization from a suitable solvent, such as ethanol, to yield a solid product of high purity.

- Characterization: The identity and purity of the synthesized **Loxapine N-oxide** should be confirmed using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[10]



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Caption: Workflow for the synthesis of **Loxapine N-oxide**.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of **Loxapine N-oxide** in biological matrices is essential for pharmacokinetic studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Loxapine and its major metabolites, including **Loxapine N-oxide**, in human plasma.[11][12]

Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify the analytes of interest in a complex biological matrix.

Experimental Protocol:

- **Sample Preparation:**
 - To a 100 µL aliquot of human plasma, add an internal standard solution.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes. A micro-elution SPE plate is often employed for this purpose.[11]
- **LC-MS/MS Analysis:**
 - **Chromatographic Separation:** The extracted samples are injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate Loxapine, **Loxapine N-oxide**, and other metabolites.

- Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with a turbo-ionspray interface operating in the positive ionization mode. Detection and quantification are performed using selected reaction monitoring (SRM).[11] The specific precursor-to-product ion transitions for **Loxapine N-oxide** and its internal standard are monitored.
- Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Conclusion

This technical guide has provided a detailed overview of **Loxapine N-oxide**, a key metabolite of the antipsychotic drug Loxapine. By consolidating information on its physicochemical properties, metabolic formation, a plausible synthesis protocol, and a validated analytical method, this document serves as a valuable resource for scientists and researchers in the field of drug development. A comprehensive understanding of **Loxapine N-oxide** is crucial for the thorough evaluation of Loxapine's pharmacokinetic profile and overall safety, ultimately contributing to the development of safer and more effective therapies for schizophrenia.

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